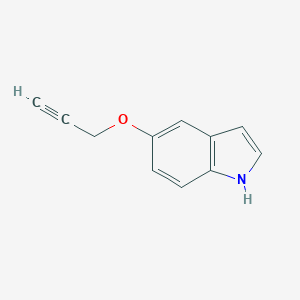
5-(Propargyloxy)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Propargyloxy)-1H-indole is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a synthetic compound that has been used in various studies to understand its mechanism of action, biochemical and physiological effects, and its potential applications.
Wirkmechanismus
The mechanism of action of 5-(Propargyloxy)-1H-indole is not yet fully understood. However, it has been suggested that it may interact with various cellular pathways and proteins, including the PI3K/Akt/mTOR pathway, to exert its effects.
Biochemische Und Physiologische Effekte
Studies have shown that 5-(Propargyloxy)-1H-indole can modulate various biochemical and physiological processes in cells and organisms. It has been shown to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and protect neurons from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
5-(Propargyloxy)-1H-indole has several advantages for lab experiments, including its ease of synthesis and purification, and its ability to modulate various cellular pathways. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 5-(Propargyloxy)-1H-indole. These include further studies to understand its mechanism of action, its potential applications in the treatment of various diseases, and the development of novel derivatives with improved properties. Additionally, studies on the safety and toxicity of this compound are warranted to ensure its potential therapeutic use.
In conclusion, 5-(Propargyloxy)-1H-indole is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It has potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Further studies are needed to fully understand its mechanism of action, its potential therapeutic use, and its safety and toxicity profile.
Synthesemethoden
The synthesis of 5-(Propargyloxy)-1H-indole involves the reaction of indole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction yields the desired compound, which can be further purified using various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
5-(Propargyloxy)-1H-indole has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.
Eigenschaften
CAS-Nummer |
153969-91-6 |
|---|---|
Produktname |
5-(Propargyloxy)-1H-indole |
Molekularformel |
C11H9NO |
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
5-prop-2-ynoxy-1H-indole |
InChI |
InChI=1S/C11H9NO/c1-2-7-13-10-3-4-11-9(8-10)5-6-12-11/h1,3-6,8,12H,7H2 |
InChI-Schlüssel |
UOMBOZOHHCAYNA-UHFFFAOYSA-N |
SMILES |
C#CCOC1=CC2=C(C=C1)NC=C2 |
Kanonische SMILES |
C#CCOC1=CC2=C(C=C1)NC=C2 |
Synonyme |
5-(prop-2-ynynloxy)indole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



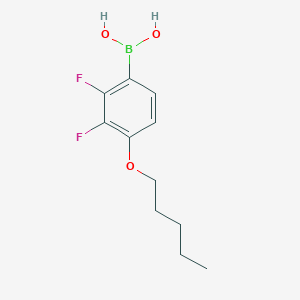
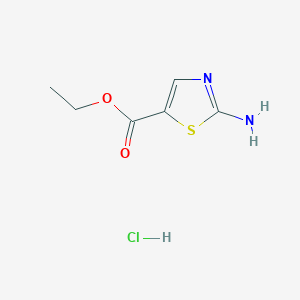
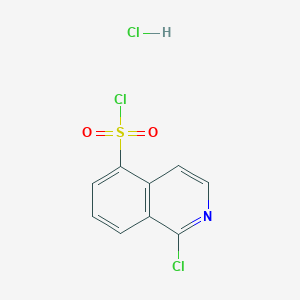
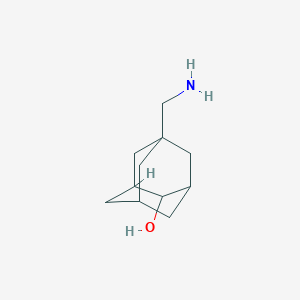
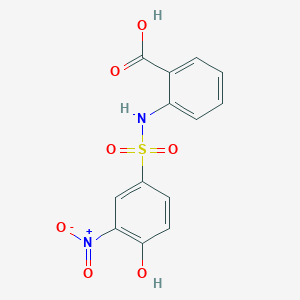

![Bis(chlorogold(I)) [1,1'-bis(diphenylphosphino)ferrocene],95per cent](/img/structure/B174426.png)

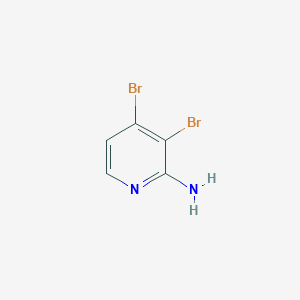
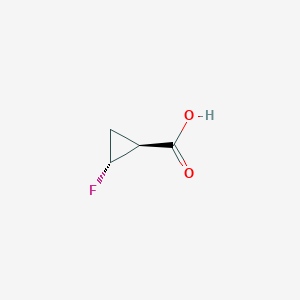
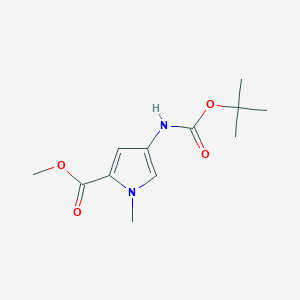
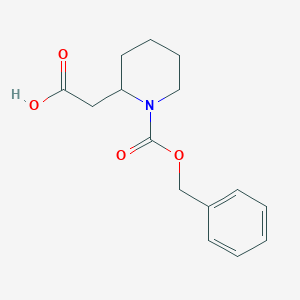
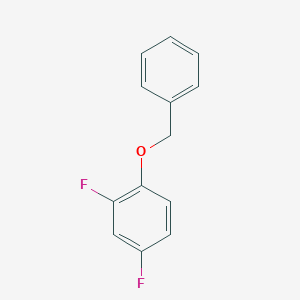
![3-Bromo-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B174448.png)